N-(ADAMANTAN-2-YL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE
Overview
Description
N-(ADAMANTAN-2-YL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE is a synthetic compound that belongs to the class of benzoxazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(ADAMANTAN-2-YL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE typically involves the reaction of 2-aminophenol with adamantyl-substituted carboxylic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) to facilitate the formation of the benzoxazine ring . The reaction conditions often include heating the reaction mixture to promote the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(ADAMANTAN-2-YL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzoxazine ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohol derivatives.
Scientific Research Applications
N-(ADAMANTAN-2-YL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its biological activity.
Materials Science: Benzoxazine derivatives are used in the development of advanced materials with unique properties.
Pharmaceuticals: The compound’s potential as a drug candidate is explored in various pharmaceutical research projects.
Mechanism of Action
The mechanism of action of N-(ADAMANTAN-2-YL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- N-2-adamantyl-2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl carbonyl derivatives
Uniqueness
N-(ADAMANTAN-2-YL)-3-OXO-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-6-CARBOXAMIDE is unique due to its specific adamantyl substitution, which imparts distinct biological and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N-(2-adamantyl)-3-oxo-4H-1,4-benzoxazine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c22-17-9-24-16-2-1-12(8-15(16)20-17)19(23)21-18-13-4-10-3-11(6-13)7-14(18)5-10/h1-2,8,10-11,13-14,18H,3-7,9H2,(H,20,22)(H,21,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAYEFCBZQEQCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=O)C4=CC5=C(C=C4)OCC(=O)N5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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